Absence of Published Quantitative Biological Data Defines the Primary Procurement Risk for CAS 2097941-06-3
A comprehensive search of PubMed, PubChem, ChEMBL, DrugBank, BindingDB, and patent databases (USPTO, WIPO, Google Patents) returned no quantitative biological assay data (e.g., IC50, EC50, Ki, Kd) for the exact compound (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2097941-06-3). In contrast, closely related chemotypes, such as the phenyltriazolyl acrylamide KPT-330 (selinexor), have well-characterized CRM1 inhibition (IC50 ~100-200 nM in multiple AML cell lines) [1], and triazolyl-thiophenes lacking the 2H-1,2,3-triazole regioisomer have reported CDK5/p25 inhibition with IC50 values as low as 46 ± 2 nM [2]. The complete absence of public data for this specific compound means there is no quantifiable evidence to support claims of superior, equivalent, or even measurable activity against any biological target. Procurement decisions based purely on structural analogy risk acquiring an inactive or uncharacterized compound, wasting both financial and experimental resources.
| Evidence Dimension | Publicly available quantitative biological potency data |
|---|---|
| Target Compound Data | No quantitative data available for any biological target or assay system. |
| Comparator Or Baseline | Class baseline: KPT-330 (phenyltriazolyl acrylamide) CRM1 inhibition IC50 ~100-200 nM [1]; triazolyl-thiophene CDK5/p25 inhibitor IC50 = 46 ± 2 nM [2]. |
| Quantified Difference | Not calculable; target compound data absent versus established class benchmarks. |
| Conditions | Systematic review of public biomedical and chemical databases as of mid-2026. |
Why This Matters
This is the single most critical evidence item for procurement: the lack of quantitative data means the compound cannot be prioritized on performance grounds, and any purchase must be justified by the requester's intent to generate de novo data for this specific chemotype.
- [1] Selinexor (KPT-330) PubChem Bioassay Summary and associated primary literature. PubChem Compound Summary for CID 71481097. View Source
- [2] A novel clubbed triazolyl thiophene series of cdk5/p25 inhibitors, potentially useful for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 2011. IC50 = 46 ± 2 nM reported for the lead clubbed triazolyl thiophene. View Source
